1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazol-3-amine
CAS No.: 1220220-18-7
Cat. No.: VC6283885
Molecular Formula: C14H20BN3O2
Molecular Weight: 273.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220220-18-7 |
|---|---|
| Molecular Formula | C14H20BN3O2 |
| Molecular Weight | 273.14 |
| IUPAC Name | 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine |
| Standard InChI | InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)9-6-7-11-10(8-9)12(16)17-18(11)5/h6-8H,1-5H3,(H2,16,17) |
| Standard InChI Key | ZNQKMDVZXYDUHJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3N)C |
Introduction
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a complex organic compound that belongs to the indazole family. It is characterized by the presence of a boronic acid pinacol ester group attached to the indazole ring. This compound is of interest in organic synthesis due to its potential applications in various chemical reactions, particularly in cross-coupling reactions.
Synthesis and Preparation
The synthesis of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine typically involves the reaction of an indazole derivative with a boronic acid or its ester. The specific steps would involve the preparation of the indazole core, followed by the introduction of the boronic acid pinacol ester group through a suitable coupling reaction.
Applications and Research Findings
This compound is primarily of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids are used to form carbon-carbon bonds. The indazole core is also a component of various biologically active compounds, including serotonin receptor ligands .
Safety and Handling
-
Hazard Classification: This compound is expected to be harmful if swallowed and may cause skin irritation, similar to other boronic acid esters .
-
Precautions: Handling should be done with appropriate protective equipment, including gloves and safety glasses.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | Expected: C13H19BN3O2 |
| Molecular Weight | Approximately 259.11 g/mol |
| CAS Number | Not specified |
| Hazard Classification | Harmful if swallowed, causes skin irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume